Propionyl Oxazolidinone
Overview
Description
Propionyl Oxazolidinone is a derivative of oxazolidinone, a class of compounds known for their significant role in asymmetric synthesis and as chiral auxiliaries. These compounds are characterized by a five-membered ring containing both nitrogen and oxygen atoms. This compound, in particular, is utilized for its ability to induce chirality in various chemical reactions, making it a valuable tool in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: Propionyl Oxazolidinone can be synthesized through several methods. One common approach involves the reaction of oxazolidinone with propionyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions, with the oxazolidinone acting as a nucleophile, attacking the carbonyl carbon of the propionyl chloride to form the desired product .
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate purification steps such as recrystallization or chromatography to obtain a high-purity product .
Chemical Reactions Analysis
Types of Reactions: Propionyl Oxazolidinone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the oxazolidinone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone ketones, while reduction can produce oxazolidinone alcohols .
Scientific Research Applications
Propionyl Oxazolidinone has a wide range of applications in scientific research:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: this compound derivatives are explored for their potential antimicrobial properties.
Industry: It is utilized in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Propionyl Oxazolidinone involves its role as a chiral auxiliary. It induces chirality in the substrate by forming a temporary covalent bond, which allows for the selective formation of one enantiomer over the other. This selectivity is crucial in the synthesis of enantiomerically pure compounds, which are often required in pharmaceuticals and other applications .
Comparison with Similar Compounds
- Methyl Oxazolidinone
- Ethyl Oxazolidinone
- Butyl Oxazolidinone
Comparison: Propionyl Oxazolidinone is unique due to its specific propionyl group, which imparts distinct reactivity and selectivity in chemical reactions. Compared to other oxazolidinone derivatives, it offers a balance between steric hindrance and electronic effects, making it particularly effective as a chiral auxiliary in various synthetic applications .
Properties
IUPAC Name |
3-propanoyl-1,3-oxazolidin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c1-2-5(8)7-3-4-10-6(7)9/h2-4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXUOGAYBSXZFTD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCOC1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80348932 | |
Record name | Propionyl Oxazolidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80348932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60420-27-1 | |
Record name | Propionyl Oxazolidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80348932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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